4-[4-(Aminomethyl)phenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDBOQTJPSXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585460 | |
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-40-9 | |
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Context Within Organic Chemistry
The importance of 4-[4-(Aminomethyl)phenyl]phenol in chemical research stems from the distinct functionalities integrated within its molecular framework. The biphenyl (B1667301) core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of biologically active compounds. researchgate.net This rigid, aromatic system provides a defined three-dimensional arrangement for appended functional groups.
The presence of both a nucleophilic amino group and an acidic phenolic group opens up numerous avenues for chemical modification. The aminomethyl group (-CH₂NH₂) can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for its incorporation into larger, more elaborate structures. For instance, the N-[4-(aminomethyl)phenyl] moiety is a known component in the synthesis of complex chemical entities. sigmaaldrich.com
Simultaneously, the phenolic hydroxyl group (-OH) can undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution reactions. This dual reactivity makes this compound a valuable intermediate for creating diverse molecular architectures, including heterocyclic scaffolds. researchgate.net The strategic placement of these groups—one at each end of the biphenyl system—allows the molecule to act as a linker or spacer in the design of functional materials and pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 60277-40-9 |
| InChI Key | QVCDBOQTJPSXRP-UHFFFAOYSA-N |
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the molecular structure, including the number and type of atoms and how they are interconnected.
In the ¹H NMR spectrum of 4-[4-(Aminomethyl)phenyl]phenol, distinct signals are expected for the aromatic protons, the methylene (-CH₂) protons, the amine (-NH₂) protons, and the phenolic hydroxyl (-OH) proton. The biphenyl (B1667301) core of the molecule features two para-substituted benzene rings. Due to the influence of the electron-donating hydroxyl and aminomethyl groups, the aromatic region would display a set of overlapping multiplets or distinct doublets.
The protons on the phenol-containing ring (labeled H-c and H-d) and the benzylamine-containing ring (labeled H-a and H-b) would appear as two separate AA'BB' systems, often simplifying to two doublets each if coupling constants are favorable. The methylene protons (-CH₂-) are expected to appear as a singlet, shifted downfield due to the adjacent amino group and aromatic ring. The amine and hydroxyl protons are typically broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-a | ~7.45 - 7.55 | d (Doublet) | 2H |
| Aromatic H-b | ~7.30 - 7.40 | d (Doublet) | 2H |
| Aromatic H-c | ~7.40 - 7.50 | d (Doublet) | 2H |
| Aromatic H-d | ~6.85 - 6.95 | d (Doublet) | 2H |
| Methylene (-CH₂) | ~3.70 - 3.90 | s (Singlet) | 2H |
| Amine (-NH₂) | Variable (e.g., ~1.5 - 3.0) | br s (Broad Singlet) | 2H |
| Hydroxyl (-OH) | Variable (e.g., ~4.5 - 5.5) | br s (Broad Singlet) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 9 distinct signals are anticipated due to molecular symmetry: 8 for the aromatic carbons and one for the methylene carbon. The carbon attached to the hydroxyl group (C-g) is expected to be the most downfield of the phenol (B47542) ring carbons, while the carbon bonded to the biphenyl system (C-j) will also be significantly shifted. The methylene carbon (C-k) will appear in the aliphatic region but is influenced by the attached nitrogen.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-a | ~128.5 - 129.5 |
| Aromatic C-b | ~127.0 - 128.0 |
| Aromatic C-c | ~128.0 - 129.0 |
| Aromatic C-d | ~115.5 - 116.5 |
| Quaternary C-e | ~140.0 - 141.0 |
| Quaternary C-f | ~133.0 - 134.0 |
| Quaternary C-g (C-OH) | ~155.0 - 156.0 |
| Quaternary C-h (C-CH₂NH₂) | ~140.0 - 141.0 |
| Methylene (-CH₂) | ~45.0 - 46.0 |
To confirm the assignments from 1D NMR, two-dimensional (2D) techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent (J-coupled) protons. Key expected correlations would be between the ortho- and meta-protons on each aromatic ring (H-a with H-b and H-c with H-d), confirming their positions on the respective rings.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links protons directly to the carbons they are attached to. It would definitively assign the protonated aromatic carbons by showing cross-peaks between H-a and C-a, H-b and C-b, H-c and C-c, and H-d and C-d. A strong correlation between the methylene protons and the C-k carbon would also be observed.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the quaternary carbons. For instance, the methylene protons would show correlations to the aromatic carbons C-b and the quaternary carbon C-h, confirming the placement of the aminomethyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A prominent broad band in the high-frequency region would be due to the O-H stretching of the phenolic group, while the N-H stretching of the primary amine would appear as one or two sharper peaks in a similar region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C-H bends and aromatic C=C stretching vibrations will give rise to characteristic peaks in the fingerprint region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3550 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (often two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | Medium |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 800 - 860 | Strong (indicative of para-substitution) |
Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can produce strong signals in Raman spectra. The spectrum of this compound would be dominated by vibrations from the aromatic rings. The symmetric "ring-breathing" mode of the benzene rings typically gives a very strong Raman signal.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Strong |
| Aromatic Ring Stretch (Breathing Mode) | ~1600 - 1615 | Very Strong |
| Aromatic Ring Stretch | ~1580 - 1590 | Medium |
| CH₂ Bend | ~1440 - 1460 | Medium |
| Aromatic Ring Trigonal Bend | ~1200 - 1250 | Strong |
| Symmetric Ring Breathing | ~1000 | Medium |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which are directly related to its structure and conjugation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the biphenyl system. The biphenyl moiety typically exhibits strong π→π* transitions.
The presence of auxochromic groups—the hydroxyl (-OH) and the aminomethyl (-CH2NH2) groups—is expected to influence the absorption maxima (λ_max). The hydroxyl group, a strong electron-donating group, and the aminomethyl group can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted biphenyl. The exact position of these maxima can be sensitive to the solvent's polarity and pH, which can affect the protonation state of the amino and phenolic hydroxyl groups.
Based on data from the closely related compound 4-hydroxybiphenyl, the primary absorption bands for this compound are anticipated in the UV region.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value | Transition Type |
|---|
Note: This data is predictive, based on the known spectrum of 4-hydroxybiphenyl. The actual spectrum may vary based on solvent and experimental conditions.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Compounds with aromatic rings and conjugated π-systems, such as the biphenyl core of this compound, are often fluorescent. The phenol and aminomethyl substituents can further enhance or modify the fluorescence quantum yield and the Stokes shift (the difference between the excitation and emission wavelengths).
The fluorescence spectrum provides an emission maximum (λ_em) when excited at a specific wavelength (λ_ex), typically near the absorption maximum from the UV-Vis spectrum. For compounds containing an amino group, such as 4'-(Aminomethyl)fluorescein, distinct excitation and emission peaks are observed. abpbio.comabpbio.com While the core structure is different, this demonstrates the fluorescent properties that can be expected from molecules containing an aminomethyl moiety. The fluorescence of this compound would be useful for quantitative analysis at very low concentrations.
Table 2: Representative Fluorescence Data for a Structurally Related Moiety
| Compound Moiety | Excitation Max (λ_ex) | Emission Max (λ_em) |
|---|
Note: Data is from 4'-(Aminomethyl)fluorescein and serves as an example of fluorescence in a molecule containing an aminomethyl group. abpbio.comabpbio.com The specific wavelengths for this compound would differ.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C13H13NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The theoretical exact mass is calculated from the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and purity.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Theoretical Exact Mass | 199.099714038 Da nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. amazonaws.com This method is ideal for analyzing complex mixtures and for confirming the identity of a compound in a sample. nih.gov
In a typical LC-MS analysis of this compound, the compound would first be separated from other components on a reversed-phase column (such as a C18 column). The separated compound then enters the mass spectrometer, which serves as a detector. The mass spectrometer would be set to monitor for the specific m/z of the protonated molecule ([M+H]⁺ = 200.1), a technique known as selected ion monitoring (SIM), which provides high selectivity and sensitivity. sigmaaldrich.com This confirms both the retention time and the molecular mass of the compound, providing a high degree of confidence in its identification.
Solid-State Structural Analysis
While spectroscopic methods provide information about connectivity and electronic structure, solid-state analysis techniques like single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
Although the crystal structure for this compound is not publicly available, data from structurally analogous compounds, such as 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, can illustrate the type of information obtained. nih.gov X-ray analysis of a suitable single crystal of this compound would yield detailed crystallographic parameters that describe the unit cell and the symmetry of the crystal lattice. This information is fundamental to understanding the compound's physical properties and its interactions in the solid state.
Table 4: Representative Single-Crystal X-ray Diffraction Data for an Analogous Phenolic Compound
| Parameter | Value (for 4-{(E)-[(4-methylphenyl)imino]methyl}phenol) |
|---|---|
| Crystal System | Orthorhombic nih.gov |
| Space Group | P b c n nih.gov |
| Unit Cell Dimension a | 21.6180 Å nih.gov |
| Unit Cell Dimension b | 11.0561 Å nih.gov |
| Unit Cell Dimension c | 9.3318 Å nih.gov |
Note: This data is for a structurally related compound and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. nih.gov
X-ray Crystallography
A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time. While X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of crystalline solids, it appears that such an analysis has not been reported for this specific molecule.
Theoretical Studies and Computational Chemistry Applications
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium- to large-sized molecules. It is widely used to investigate the structural, electronic, and vibrational properties of chemical compounds, including phenolic and amine-containing aromatic systems analogous to 4-[4-(Aminomethyl)phenyl]phenol. nih.govaksaray.edu.trrjpn.org Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to model these systems. aksaray.edu.trjcsp.org.pknih.govresearchgate.net
Geometric Optimization and Conformational Analysis
Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which features a rotatable bond between its two phenyl rings, this process is part of a broader conformational analysis.
The dihedral angle between the two aromatic rings is a critical parameter. In substituted biphenyls, a completely planar conformation is often destabilized by steric hindrance between atoms on adjacent rings, while a perpendicular arrangement can disrupt π-conjugation. ic.ac.uklibretexts.org DFT calculations are used to explore the potential energy surface as a function of this dihedral angle to identify the lowest-energy conformer. jcsp.org.pksemanticscholar.org For this compound, the optimized geometry represents a balance between steric effects and the electronic stabilization gained from conjugation across the biphenyl (B1667301) system. The aminomethyl and hydroxyl groups also influence the final geometry through their electronic and steric properties.
Below is a table of representative optimized geometric parameters for the key structural features of this compound, as would be predicted by DFT calculations at the B3LYP/6-311G+(d,p) level of theory, based on similar compounds. aksaray.edu.tr
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (in phenyl rings) | 1.39 - 1.41 | |
| C-C (inter-ring) | ~1.49 | |
| C-O (phenol) | ~1.37 | |
| O-H (phenol) | ~0.97 | |
| C-C (phenyl-CH₂) | ~1.51 | |
| C-N (aminomethyl) | ~1.47 | |
| Bond Angles (°) ** | ||
| C-C-C (in phenyl rings) | ~120 | |
| C-C-O (phenol) | ~119 | |
| C-C-N (aminomethyl) | ~112 | |
| Dihedral Angle (°) ** | ||
| Phenyl-Phenyl | 35 - 45 |
Note: These are typical values derived from DFT studies on analogous structures and serve as illustrative examples.
Electronic Structure Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. sapub.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pair of the nitrogen atom, while the LUMO is likely distributed across the π-system of the biphenyl structure.
The following table presents plausible DFT-calculated electronic properties for the molecule.
| Electronic Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.0 to -5.5 | Electron-donating ability; related to ionization potential |
| LUMO Energy | -0.5 to -1.0 | Electron-accepting ability; related to electron affinity |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Chemical reactivity and kinetic stability sapub.orgajchem-a.com |
Note: Values are illustrative, based on typical DFT/B3LYP calculations for similar aminophenol and biphenyl structures. researchgate.netajchem-a.com
Vibrational Spectra Prediction
DFT calculations are a reliable method for predicting the infrared (IR) and Raman vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. uit.no
These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). aksaray.edu.trresearchgate.net The predicted spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes include the O-H and N-H stretching, aromatic C-H stretching, C=C stretching of the phenyl rings, and C-N and C-O stretching. ajchem-a.comlibretexts.org
A table of predicted characteristic vibrational frequencies is provided below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |
| O-H Stretch | Phenol | ~3600 |
| N-H Symmetric/Asymmetric Stretch | Amine | 3350 - 3500 |
| C-H Aromatic Stretch | Phenyl Rings | 3030 - 3100 libretexts.org |
| C=C Aromatic Stretch | Phenyl Rings | 1450 - 1600 |
| N-H Scissoring | Amine | ~1610 |
| C-O Stretch | Phenol | ~1250 |
| C-N Stretch | Aminomethyl | ~1130 |
Note: Frequencies are representative values based on DFT studies of compounds with similar functional groups. ajchem-a.commdpi.com
UV-Vis Absorption Spectra Simulation (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The method provides the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the transition, and the nature of the electronic transition (e.g., π → π* or n → π*). sapub.orgnih.gov
For a conjugated system like this compound, the principal absorptions in the UV region are expected to be π → π* transitions involving the biphenyl aromatic system. The presence of the electron-donating -OH and -NH₂ groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. TD-DFT calculations, often including a solvent model like the Polarizable Continuum Model (PCM) to account for environmental effects, can accurately predict these spectral features. mdpi.comyoutube.com
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| ~260-280 | > 0.5 | HOMO → LUMO (π → π) |
| ~210-230 | > 0.3 | HOMO-1 → LUMO or HOMO → LUMO+1 (π → π) |
Note: These values are illustrative predictions for π → π transitions typical for substituted biphenyl systems in a non-polar solvent.* sapub.orgresearchgate.net
Molecular Dynamics Simulations
While DFT provides a static, time-independent picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and thermodynamic properties. tandfonline.com
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: In a solvent like water, MD can track the rotation around the biphenyl C-C bond and the flexibility of the aminomethyl side chain over nanoseconds, revealing the distribution of accessible conformations and the energy barriers between them. aip.orgunipi.it
Study Solvation: Simulations can provide a detailed picture of the hydration shell around the molecule, showing how water molecules interact with the polar hydroxyl and amino groups through hydrogen bonding.
Investigate Interactions with Biomolecules: If this compound is studied as a ligand, MD simulations can model its binding to a protein target, assessing the stability of the binding pose and identifying key intermolecular interactions over time. rsc.orgunifi.it
The setup for a typical MD simulation involves placing the molecule in a periodic box of solvent molecules, described by a classical force field (e.g., AMBER, CHARMM). The system's trajectory is then calculated by integrating the equations of motion, providing a "movie" of the molecule's behavior at the atomic level.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods like DFT are indispensable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy of the transition state allows for the determination of the activation energy, which governs the reaction rate. nih.govrsc.org
For this compound, several reaction mechanisms could be investigated:
Antioxidant Activity: Phenolic compounds are well-known antioxidants that can neutralize free radicals. nih.govunec-jeas.com Quantum chemistry can model this process by calculating the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the hydrogen atom is more easily abstracted by a radical, signifying greater antioxidant potential. nih.govresearchgate.net The reaction mechanisms, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT), can be computationally explored to predict the molecule's efficacy as a radical scavenger. rsc.orgunec-jeas.comfrontiersin.org
Electrophilic Aromatic Substitution: The reactivity of the two phenyl rings towards electrophiles can be predicted. The electron-donating hydroxyl and aminomethyl groups activate the rings, and computational analysis of atomic charges or Fukui functions can predict the most likely sites for substitution (typically ortho and para to the activating groups).
Reaction with Oxidants: The degradation pathways of the molecule when exposed to oxidizing species like hydroxyl radicals (•OH) can be modeled. DFT calculations can predict whether the initial attack occurs at the aromatic rings or the functional groups and can map the subsequent steps leading to transformation products. nih.govresearchgate.net Such studies are relevant in contexts like environmental chemistry and metabolism.
Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational chemistry for investigating reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the energetic barrier that must be overcome for a reaction to proceed. While specific transition state analyses for reactions directly involving this compound are not extensively detailed in the literature, the methodologies are well-established.
For analogous reactions, such as the anilinolysis of related compounds, computational studies have been used to distinguish between different mechanistic pathways, such as concerted or stepwise processes. researchgate.net Such analyses for this compound would involve mapping the potential energy surface for a given transformation. By calculating the vibrational frequencies of the optimized TS geometry, researchers can confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This information is critical for understanding reaction kinetics and predicting how structural modifications might influence the reaction rate.
Energetic Profiles of Transformations
The energetic profile of a chemical transformation provides a quantitative description of the energy changes that occur as reactants are converted into products. These profiles are computationally generated by calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate.
For this compound, theoretical studies can model various potential transformations, such as oxidation of the phenol group or reactions involving the aminomethyl moiety. By constructing a detailed energetic profile, researchers can predict the feasibility of a proposed reaction pathway. For instance, a reaction with a high activation energy would be predicted to be slow, whereas a pathway with a low energetic barrier would be more favorable. These profiles are essential for designing synthetic routes and understanding the stability of the compound under different chemical environments.
Prediction of Spectroscopic Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. The calculations can accurately forecast properties like UV-Vis absorption spectra by determining the energies of electronic transitions between molecular orbitals.
Key to this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. researchgate.net A smaller gap typically corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths. Computational models can predict not only the absorption wavelengths (λmax) but also the intensity of these absorptions (oscillator strength, f) and the nature of the electronic transitions involved (e.g., π→π*). nih.gov
Table 1: Predicted Spectroscopic Properties of this compound This table is generated based on representative data from computational studies of similar aromatic compounds.
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax (nm) | 275 | Wavelength of maximum UV absorption, corresponding to the primary π→π* transition. |
| Oscillator Strength (f) | 0.85 | A dimensionless quantity indicating the intensity of the electronic transition. |
| Excitation Energy (eV) | 4.51 | The energy required to promote an electron from the ground state to the first excited state. |
| HOMO Energy (eV) | -5.20 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy (eV) | -0.69 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.51 | Energy difference between HOMO and LUMO, influencing chemical reactivity and optical properties. |
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules that possess both electron-donating and electron-accepting groups linked by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. mdpi.comnih.gov These materials are of great interest for applications in optoelectronics and photonics, such as in optical switching and data storage. nih.gov The structure of this compound, with its electron-donating aminomethyl and hydroxyl groups connected by a biphenyl π-system, suggests potential for NLO activity.
Computational chemistry provides the tools to predict and quantify these properties by calculating the molecule's response to an external electric field. Key NLO parameters include the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Large hyperpolarizability values are indicative of a strong NLO response. DFT calculations are commonly employed to compute these parameters, offering a route to screen potential NLO candidates and guide the design of new materials with enhanced properties. nih.gov
Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound This table contains hypothetical data based on computational studies of organic NLO chromophores.
| NLO Parameter | Predicted Value (a.u.) | Description |
|---|---|---|
| Polarizability (α) | 180 | A measure of the molecule's ability to form an induced dipole moment in an electric field. |
| First Hyperpolarizability (β) | 650 | The primary determinant of second-order NLO effects, such as second-harmonic generation. |
| Second Hyperpolarizability (γ) | 2.5 x 10⁴ | Related to third-order NLO effects, important for applications like optical switching. |
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein or other biological macromolecule. unar.ac.ideuropeanreview.org This method is fundamental in drug discovery and molecular biology for understanding how a compound might interact with a biological target. researchgate.netnih.gov
In a typical docking study involving this compound, the 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy (or docking score), with lower scores generally indicating a more favorable interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov These predictions can identify potential biological targets for the compound and provide a rationale for its observed activity, guiding further experimental validation. nih.gov
Table 3: Representative Molecular Docking Results for this compound This table presents a hypothetical docking simulation against a representative enzyme target.
| Parameter | Result | Description |
|---|---|---|
| Protein Target | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation, often targeted by anti-inflammatory drugs. |
| Docking Score (kcal/mol) | -8.5 | A calculated estimate of the binding affinity; more negative values suggest stronger binding. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the protein's active site that form interactions with the ligand. |
| Hydrogen Bonds | Phenolic -OH with Ser530; Amino -NH₂ with Arg120 | Strong, directional interactions that are critical for binding specificity and affinity. |
| Hydrophobic Interactions | Biphenyl rings with Tyr355, Leu352, Val523 | Interactions between nonpolar regions of the ligand and protein that contribute to binding. |
Chemical Reactivity, Mechanism, and Transformation Studies
Reaction Mechanisms of Aminomethylphenol Formation
The synthesis of aminomethylated phenols can be achieved through various routes, with the Mannich reaction being a prominent method for the aminomethylation of phenols. bch.roresearchgate.net This reaction typically involves the condensation of a compound with an active hydrogen atom (like phenol), formaldehyde, and a primary or secondary amine. bch.ro
However, a direct one-step synthesis of 4-[4-(Aminomethyl)phenyl]phenol via a Mannich reaction on 4-phenylphenol (B51918) is unlikely to yield the desired product. The strong activating and ortho, para-directing nature of the phenolic hydroxyl group would direct the aminomethylation to the positions ortho to the hydroxyl group on the same ring. bch.roresearchgate.netlibretexts.org This regiochemical constraint necessitates a multi-step synthetic strategy. A plausible pathway involves the synthesis of a biphenyl (B1667301) intermediate with appropriate functional groups at the 4 and 4' positions, followed by transformation to the final aminomethyl and phenol (B47542) groups. For instance, a Suzuki coupling reaction between a protected 4-iodophenol and a 4-(cyanomethyl)phenylboronic acid derivative, followed by reduction of the nitrile, could be a viable route. Another approach is the reduction of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide or reductive amination of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
In the context of aminomethylphenol synthesis via the Mannich reaction, the mechanism proceeds through key charged intermediates. The reaction is initiated by the formation of an electrophilic iminium ion from the reaction of the amine with protonated formaldehyde. researchgate.net
The phenol, under basic or neutral conditions, can exist in equilibrium with its more nucleophilic phenoxide ion form. libretexts.org This phenoxide is a key intermediate that attacks the electrophilic carbon of the iminium ion. Subsequent proton transfer steps lead to the final aminomethylated phenol product and regenerate the catalyst. Protonation and deprotonation steps are therefore critical throughout the reaction, governing the formation and reactivity of the key electrophilic and nucleophilic intermediates.
The regioselectivity of electrophilic aromatic substitution (EAS) reactions on phenols is dominated by the hydroxyl group. The -OH group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance. youtube.comvanderbilt.edulibretexts.orgopenstax.org
In a potential synthesis of this compound starting from 4-phenylphenol, any EAS reaction would preferentially occur on the phenol-bearing ring. The incoming electrophile would be directed to the two positions ortho to the hydroxyl group. This inherent regioselectivity makes the direct introduction of the aminomethyl group onto the second phenyl ring via EAS challenging and underscores the need for synthetic strategies that build the molecule from appropriately pre-functionalized precursors.
Amine-Based Reactions
The primary aliphatic amine of the aminomethyl group in this compound is expected to undergo typical amine reactions. These transformations allow for the synthesis of a wide range of derivatives by modifying the nitrogen atom.
Key reactions involving the amine group include:
N-Alkylation : Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Polyalkylation is a common outcome unless reaction conditions are carefully controlled. mnstate.edu
N-Acylation : Treatment with acyl chlorides or acid anhydrides yields stable amide derivatives. This is a common method for protecting the amine group or for synthesizing biologically active molecules.
Imine Formation : Condensation with aldehydes or ketones results in the formation of Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. mnstate.edu
Diazotization : Although primary aromatic amines readily form diazonium salts, primary benzylic amines like this one behave more like aliphatic amines and are not expected to form stable diazonium salts under standard conditions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) |
Phenol-Based Reactions
The phenol moiety imparts another set of reactive capabilities to the molecule, centered around the hydroxyl group and its influence on the aromatic ring.
The primary reactions involving the phenol group are:
O-Alkylation : The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can react with alkyl halides in a Williamson ether synthesis to produce ethers. researchgate.netmdpi.com Selective O-alkylation can be achieved over N-alkylation by choosing appropriate bases and reaction conditions. researchgate.net
O-Acylation (Esterification) : Reaction with acid chlorides or anhydrides, often in the presence of a base like pyridine, leads to the formation of phenyl esters. study.com
Electrophilic Aromatic Substitution : As mentioned, the hydroxyl group strongly activates the ring it is attached to for EAS reactions such as halogenation, nitration, and sulfonation. openstax.orgmlsu.ac.in These reactions would yield disubstituted phenol derivatives, with the new substituent adding at a position ortho to the hydroxyl group.
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| O-Alkylation | Base, Alkyl Halide (R-X) | Ether |
| O-Acylation | Acyl Chloride (RCOCl), Base | Ester |
| Nitration | HNO₃ | Nitro-substituted Phenol |
| Halogenation | Br₂ or Cl₂ | Halo-substituted Phenol |
Oxidative Transformations and Stability
Compounds containing both phenol and amine functionalities are often susceptible to oxidation. The phenol group can be oxidized to form quinone-type structures. libretexts.orgopenstax.org The presence of the electron-donating aminomethyl group on the other ring may influence the oxidation potential. The oxidation of aminophenols can be complex, sometimes leading to polymerization or the formation of colored products. The stability of this compound is likely limited by its sensitivity to air and light, which can promote the oxidation of the phenolic ring.
Intramolecular and Intermolecular Interactions
The physical properties and solid-state structure of this compound are governed by non-covalent interactions.
Intermolecular Hydrogen Bonding : The molecule possesses potent hydrogen bond donors (the phenolic -OH and the amino -NH2) and acceptors (the oxygen atom and the nitrogen atom). nih.gov Strong intermolecular hydrogen bonds are expected, leading to the formation of extensive networks in the solid state. These interactions are responsible for physical properties such as a relatively high melting point and solubility in polar, protic solvents.
Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond cannot be formed in this molecule. The donor (-OH or -NH2) and acceptor groups are located on separate phenyl rings and are positioned too far apart to allow for the formation of a stable intramolecular ring structure. doubtnut.comvedantu.com This is in contrast to ortho-aminomethylphenols, where a strong intramolecular hydrogen bond between the adjacent hydroxyl and aminomethyl groups is a key structural feature. researchgate.net
π-π Interactions : The presence of two aromatic rings allows for potential π-π stacking interactions between molecules in the solid state, further contributing to the stability of the crystal lattice. researchgate.net
Structure Activity Relationship Sar Investigations
Correlating Structural Modulations with Observed Effects
The biological activity of derivatives of 4-[4-(Aminomethyl)phenyl]phenol is intricately linked to the nature and position of its functional groups. The aminomethyl group and the phenolic hydroxyl group are key pharmacophoric features.
The Role of the Aminomethyl Group: The primary amine in the aminomethyl group is a critical determinant of activity. Its basicity allows for the formation of ionic bonds with acidic residues in biological targets. SAR studies on related compounds have shown that the nature of the substitution on this amine can significantly modulate activity. For instance, in a series of flavagline-inspired eIF4A inhibitors, a variety of N-substitutions on a 1-aminomethyl group were well-tolerated, indicating that this position is suitable for modifying pharmacokinetic properties without abolishing the primary biological activity nih.gov. Furthermore, replacing a diazenyl group with an aminomethylene group in phenylpyrazole derivatives has been a successful strategy in developing novel anti-HIV agents nih.gov.
The Significance of the Phenolic Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a binding site. Studies on phenolic compounds have consistently highlighted the importance of the hydroxyl group for antioxidant and other biological activities nih.govnih.gov. The position of the hydroxyl group is also critical. In a study of biphenyl (B1667301) derivatives, the presence and location of hydroxyl groups on the flavonoid ring system were found to be the main factors governing their antioxidant capacities.
Impact of the Biphenyl Core: The biphenyl structure provides a rigid scaffold that dictates the spatial orientation of the aminomethyl and hydroxyl groups. Modifications to this core, such as altering the substitution pattern or introducing heteroatoms, can have a profound impact on activity. For example, in a series of 6-(aminomethylphenoxy)benzoxaborole analogs, which share a similar functional group arrangement, specific substitutions on the aromatic rings led to potent anti-inflammatory activity nih.gov.
The following table summarizes the general effects of structural modulations on the activity of related phenolic and aminomethyl compounds.
| Structural Modification | General Effect on Activity | Reference |
| N-substitution on aminomethyl group | Can modulate pharmacokinetic properties; various substitutions may be tolerated. | nih.gov |
| Replacement of other linkers with aminomethylene | Can maintain or enhance biological activity. | nih.gov |
| Presence and position of hydroxyl group | Crucial for antioxidant and other biological activities. | nih.gov |
| Substitution on the biphenyl rings | Can significantly alter biological potency. | nih.gov |
Rational Design Based on SAR Principles
The insights gained from SAR studies are fundamental to the rational design of new compounds with improved efficacy and selectivity. For biphenyl-containing molecules, a structure-guided approach has proven effective in developing potent inhibitors for various biological targets.
One key principle is the optimization of interactions with the target's binding site. For instance, in the design of neprilysin inhibitors, small substituents were added to the biphenyl ring to occupy additional space in the S1' subsite, leading to a significant improvement in inhibitory potency nih.gov. This highlights the importance of understanding the topology of the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in rational drug design. By correlating physicochemical properties with biological activity, 3D-QSAR models can provide three-dimensional visualizations of the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. Such models have been successfully used to design novel biphenyl-type inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy researchgate.net. Similarly, 3D-QSAR studies on biphenyl amides as VEGFR-2 inhibitors have guided the synthesis of potent anticancer agents nih.gov.
The general workflow for rational design based on SAR includes:
Identifying the key pharmacophoric elements of the lead compound (in this case, the aminomethyl and hydroxyl groups of this compound).
Understanding the SAR to determine which structural modifications are likely to enhance activity.
Utilizing computational tools like molecular docking and 3D-QSAR to predict the binding modes and activities of designed analogs.
Synthesizing and biologically evaluating the designed compounds to validate the predictions and further refine the SAR models.
Influence of Substituents on Electronic Properties
The electronic properties of the biphenyl system in this compound are significantly influenced by the aminomethyl and hydroxyl substituents. These groups modulate the electron density distribution across the aromatic rings, which in turn affects the molecule's reactivity and its ability to engage in non-covalent interactions.
Electron-Donating Effects: Both the hydroxyl (-OH) and the aminomethyl (-CH2NH2) groups are generally considered to be electron-donating. The hydroxyl group, through resonance, can donate electron density to the phenyl ring it is attached to. The aminomethyl group is primarily an inductively donating group. A theoretical study on the effect of hydroxyl and methyl subgroups on the electronic structure of biphenyl showed that these substituents alter the energy gap, Fermi level, and electrochemical hardness of the molecule researchgate.net.
Impact on Reactivity: The presence of electron-donating groups can influence the susceptibility of the aromatic rings to electrophilic substitution. In the context of biological activity, these electronic effects can modulate the strength of interactions such as cation-π and arene-arene stacking with biological targets. Studies on the oxidative cyclization of 2-(aminomethyl)biphenyls have shown that electron-donating groups on the aminomethyl-carrying arene can adversely affect the reaction yield, demonstrating the tangible impact of these electronic effects on chemical reactivity nih.gov.
The following table outlines the expected electronic influence of the key substituents of this compound.
| Substituent | Position | Electronic Effect | Consequence |
| -OH | 4' | Electron-donating (resonance and induction) | Increases electron density of the attached phenyl ring. |
| -CH2NH2 | 4 | Electron-donating (induction) | Increases electron density of the attached phenyl ring. |
Studies using Density Functional Theory (DFT) on substituted biphenyls have confirmed that the introduction of substituents like the nitro group (-NO2), which is electron-withdrawing, significantly alters the electronic properties, including ionization potential, electron affinity, and electrophilicity index doaj.orgichem.mdichem.md. By extension, the electron-donating groups in this compound will have the opposite, yet equally significant, impact on its electronic characteristics.
Stereochemical Considerations in Activity
For the parent molecule this compound, there are no chiral centers, and therefore, it does not exist as stereoisomers. However, the stereochemistry of the biphenyl scaffold itself is a critical consideration, particularly when designing derivatives with ortho substituents.
Atropisomerism: Biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two phenyl rings is restricted pharmaguideline.com. This restriction is typically caused by the steric hindrance of bulky substituents at the ortho positions of both rings libretexts.orgstackexchange.com. If the rotation is sufficiently hindered, the molecule can be resolved into stable, non-superimposable mirror images (enantiomers) libretexts.orgstackexchange.comslideshare.net. An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature libretexts.org.
Implications for Derivatives: While this compound lacks ortho substituents and thus does not exhibit atropisomerism, this is a key consideration in the rational design of its analogs. The introduction of substituents at the 2, 2', 6, or 6' positions could lead to the formation of atropisomers. In such cases, the two enantiomers may have different biological activities and pharmacokinetic profiles, as they would interact differently with chiral biological macromolecules like enzymes and receptors.
The conditions for a substituted biphenyl to be chiral and potentially resolvable are:
Restricted rotation about the single bond connecting the two phenyl rings, usually due to bulky ortho substituents.
The absence of a plane of symmetry in the molecule. This means that each ring must not have identical ortho substituents if the other ring is symmetrically substituted stackexchange.com.
Therefore, any rational design of derivatives of this compound that involves substitution at the ortho positions must take into account the potential for creating stereoisomers and the need to evaluate the biological activity of each enantiomer separately.
Advanced Research Applications and Methodological Contributions
Medicinal Chemistry Scaffold Research and Design Principles (Excluding Clinical Data)
The structural attributes of 4-[4-(Aminomethyl)phenyl]phenol, particularly its aromatic systems and reactive functional groups (hydroxyl and amino), make it a valuable starting point, or "scaffold," for the design of biologically active compounds. Medicinal chemists utilize this scaffold to construct libraries of molecules aimed at interacting with specific biological targets.
Scaffolds for DNA Interacting Agents (e.g., G-quadruplex targeting)
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and oncogene promoter regions. nih.govnih.gov These structures are considered promising targets for anticancer drug design. nih.govnih.gov The planar aromatic surfaces of the this compound scaffold are well-suited for stacking interactions with the G-tetrads that form the core of G4 structures. nih.gov
Researchers have designed and synthesized novel series of compounds based on the (substituted-aminomethyl)phenyl motif to target G-quadruplexes. For instance, 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been developed as potential antimalarial agents designed to interact with the G-quadruplexes of Plasmodium falciparum. mdpi.com While these specific derivatives showed notable stabilization of protozoal G-quadruplex structures in biophysical assays, a direct correlation with antimalarial activity was not established, suggesting other mechanisms of action might be involved. mdpi.com Nevertheless, this research highlights the utility of the aminomethylphenyl moiety as a key building block for creating G4-stabilizing ligands. mdpi.com
| Compound Series | Target G-Quadruplex | Assay Method | Key Finding |
|---|---|---|---|
| 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzenes | Protozoal G-quadruplexes | FRET melting assay | Notable stabilization of G-quadruplex structures observed. mdpi.com |
| 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes | Protozoal G-quadruplexes | FRET melting assay | No clear correlation established between G4 stabilization and antimalarial activity. mdpi.com |
Design of Antimicrobial Mechanism Probes
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. mdpi.com Phenolic compounds are known for their antimicrobial properties, which can arise from various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. mdpi.comnih.govnih.gov The this compound scaffold combines a phenol (B47542) group with a basic aminomethyl group, offering a platform for designing molecules to probe these mechanisms.
The design of novel antimicrobial agents often involves creating derivatives that can target bacterial cells with high efficacy. For example, series of flavones and benzopyran-4-ones carrying amidinobenzimidazole moieties have been synthesized and shown to possess potent antibacterial activities, particularly against Gram-positive bacteria. nih.gov The core biphenyl (B1667301) structure of this compound can serve as a foundation for attaching such pharmacophores, allowing researchers to investigate how modifications to the scaffold affect antimicrobial spectrum and potency. The lipophilicity and hydrogen-bonding capabilities of the phenol group, combined with the positive charge potential of the amino group, can be systematically varied to optimize interactions with bacterial targets. mdpi.com
Bioisosteric Approaches in Scaffold Optimization
Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov The phenol group in this compound is a common site for bioisosteric replacement due to its susceptibility to metabolic processes like glucuronidation. researchgate.net
Materials Science and Advanced Polymer Chemistry
The bifunctional nature of this compound, possessing both a reactive phenol and a primary amine, makes it a valuable monomer for the synthesis of high-performance polymers.
Synthesis of Functional Polymers (e.g., Polybenzoxazines, Phenoxy-Imine Type Polymers)
Polybenzoxazines: Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal stability, high char yield, low water absorption, and dimensional stability. cnrs.fr They are synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde to form a benzoxazine monomer, which then undergoes a thermally induced ring-opening polymerization without the release of byproducts. mdpi.comgoogle.com The this compound molecule contains both the phenol and amine functionalities within the same structure, making it an "A-B" type monomer for polybenzoxazine synthesis. This allows for the creation of linear, high molecular weight polybenzoxazine precursors that can be processed into films before thermal curing into a highly cross-linked network. cnrs.fr The resulting polymers exhibit high glass transition temperatures and superior thermal stability. kpi.ua
Phenoxy-Imine Type Polymers: Phenoxy-imine ligands are used to create catalysts for olefin polymerization. nih.govfigshare.com The reaction between the phenolic group of a compound like this compound and an appropriate aldehyde or ketone can form a Schiff base (imine), and the subsequent complexation with a transition metal (e.g., titanium, zirconium) yields a phenoxy-imine catalyst. figshare.comresearchgate.net These catalysts, particularly when supported on polymer backbones, can exhibit high activity in ethylene polymerization, producing polyethylenes with tunable molecular weights and high crystallinity. figshare.comresearchgate.net The biphenyl structure of the scaffold can influence the steric and electronic environment around the metal center, thereby affecting the catalytic performance and the properties of the resulting polymer.
| Polymer Type | Monomer(s) | Polymerization Method | Key Polymer Properties |
|---|---|---|---|
| Polybenzoxazine | Phenol, Primary Amine, Formaldehyde | Mannich condensation followed by thermal ring-opening | High thermal stability, high char yield (62-81%), excellent dimensional stability. cnrs.frkpi.ua |
| Polyethylene (via Phenoxy-Imine Catalysis) | Ethylene | Coordination polymerization with a phenoxy-imine metal complex | Tunable molecular weights (80 to 2000 kDa), high crystallinity. figshare.com |
Development of Corrosion Inhibitors and Protective Coatings
The unique molecular structure of this compound, which incorporates both a benzylamine and a phenolic moiety, suggests its potential as an effective corrosion inhibitor. Organic compounds, particularly those containing nitrogen and oxygen heteroatoms, are known to mitigate corrosion by adsorbing onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive environment.
Benzylamine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. google.comresearchgate.net The mechanism of inhibition is attributed to the presence of the amine group, where the nitrogen atom can coordinate with the metal surface, and the aromatic ring provides a larger surface area for coverage. researchgate.net The efficiency of these inhibitors often increases with concentration, indicating the formation of a more complete protective layer. researchgate.net
Integration into Heterostructure Devices
In the field of organic electronics, there is a continuous search for novel materials with tunable semiconductor properties for use in heterostructure devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Organic semiconductors, including conjugated polymers and small molecules, form the active layers in these devices. researchgate.netsigmaaldrich.comnrel.gov The performance of these devices is critically dependent on the electronic properties of the materials and the interfaces between different layers.
The biphenyl-phenol core of this compound provides a π-conjugated system that is a common feature in many organic semiconductors. wikipedia.orgnih.gov Phenol and its derivatives have been incorporated into the design of various organic electronic materials. researchgate.net Additionally, benzylamine and its derivatives have been utilized as effective surface passivating agents in perovskite solar cells, a type of heterostructure device. acs.org Passivation of surface defects is crucial for reducing non-radiative recombination and improving device efficiency and long-term stability. acs.org The amine group in this compound could potentially interact with and passivate surface states on inorganic semiconductor layers within a hybrid organic-inorganic heterostructure, thereby enhancing device performance. The dual functionality of this molecule could allow it to act as both a component of an organic semiconductor layer and an interfacial modifier in such devices.
Chemosensor and Biosensor Development
The development of sensitive and selective chemosensors and biosensors is a critical area of research with applications in environmental monitoring, clinical diagnostics, and industrial process control. The structure of this compound makes it an interesting candidate for the design of both fluorescent and electrochemical sensors.
Fluorescent Sensor Design and Photo-Induced Electron Transfer (PET) Mechanisms
Fluorescent sensors based on photo-induced electron transfer (PET) are typically designed with a 'fluorophore-spacer-receptor' architecture. In the absence of the target analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration or 'turn-on' of fluorescence.
The this compound molecule contains functionalities that could be adapted for a PET sensor design. The biphenyl-phenol component can serve as a potential fluorophore, while the aminomethyl group can act as a receptor for specific analytes, such as metal ions or protons. The phenyl group can function as the spacer connecting the fluorophore and receptor. While direct studies on this specific compound are limited, research on other aminophenol derivatives has demonstrated their utility in fluorescent sensing. For instance, 4-aminophenol (B1666318) has been used to functionalize carbon quantum dots for the fluorescent detection of nitroalkenes, operating on a fluorescence resonance energy transfer (FRET) principle. bohrium.com This highlights the potential of the aminophenol moiety as a key component in the construction of fluorescent sensing systems.
Electrochemical Sensor Fabrication and Sensing Principles
Electrochemical sensors offer advantages such as high sensitivity, rapid response, and low cost. The sensing principle for many organic molecules is based on their electrochemical oxidation or reduction at the surface of a modified electrode. For aminophenol compounds, the electrochemical oxidation of the aminophenol group to a quinoneimine derivative provides a measurable electrical signal. mdpi.com
While there is no specific literature on an electrochemical sensor for this compound, extensive research has been conducted on the development of sensors for the closely related compound, 4-aminophenol (4-AP). These sensors often employ electrodes modified with nanomaterials to enhance sensitivity and selectivity. For example, glassy carbon electrodes have been modified with materials like graphene-chitosan composites and multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composites to facilitate the electrocatalytic oxidation of 4-AP. nih.govresearchgate.net The sensing principle involves applying a potential and measuring the resulting current, which is proportional to the concentration of the analyte. Given the structural similarity, it is highly probable that these fabrication techniques and sensing principles could be adapted for the development of a selective electrochemical sensor for this compound.
The table below summarizes the performance of various electrochemical sensors developed for the detection of 4-aminophenol, which can serve as a benchmark for the potential development of sensors for this compound.
| Electrode Modification | Analytical Technique | Linear Range (μM) | Detection Limit (μM) |
| Graphene-Chitosan/GCE | Cyclic Voltammetry | 0.2 - 550 | 0.057 |
| MWCNT-PANI/LIC | Square Wave Voltammetry | 0.1 - 55 | 0.006 |
| MWCNTs-Nafion:Cu/Au | Voltammetry | 0.2 - 1.6 | 0.09 |
| 5-amino-1,3,4-thiadiazole-2-thiol/Au | Square Wave Voltammetry | 0.0099 - 2.24 & 2.24 - 1840 | 0.00282 |
Data sourced from studies on 4-aminophenol. mdpi.comnih.govresearchgate.netresearchgate.net
Selective Detection of Analytes in Research Matrices
A crucial aspect of sensor development is the ability to selectively detect the target analyte in complex real-world samples, or research matrices, which may contain numerous interfering species. The selectivity of electrochemical sensors can be enhanced through the design of the electrode's recognition layer.
Studies on 4-aminophenol have demonstrated successful detection in various matrices, including environmental water samples, human urine, and pharmaceutical preparations. researchgate.netnih.govnih.gov For instance, a sensor based on a graphene-chitosan composite film modified glassy carbon electrode was successfully used to determine 4-AP in water samples and paracetamol tablets. researchgate.net Similarly, a colorimetric method has been developed for the detection of p-aminophenol in environmental water and human urine samples. nih.gov These examples underscore the feasibility of developing highly selective analytical methods for aminophenol compounds. By employing similar strategies, such as modifying electrode surfaces with specific recognition elements or using selective analytical techniques, it would be possible to achieve the selective detection of this compound in various research matrices.
The table below presents the recovery data for the determination of aminophenol isomers in river water samples using a developed HPLC method, illustrating the potential for accurate quantification in environmental matrices.
| Compound | Spiked Concentration (mg/L) | Found Concentration (mg/L) | Recovery (%) |
| o-aminophenol | 1.0 | 0.98 | 98.0 |
| m-aminophenol | 1.0 | 1.01 | 101.0 |
| p-aminophenol | 1.0 | 0.99 | 99.0 |
Data adapted from a study on the HPLC determination of aminophenol isomers in river water. researchgate.net
Catalysis and Ligand Design in Inorganic Chemistry
In the field of inorganic chemistry and catalysis, the design of ligands that can stabilize metal centers in various oxidation states and facilitate catalytic transformations is of paramount importance. Aminophenol-based ligands have emerged as a versatile class of ligands due to their ability to act as redox-active, or "non-innocent," ligands. researchgate.net This means that the ligand itself can participate in redox processes, providing an electron reservoir that can influence the reactivity of the metal center.
The structure of this compound, featuring both an amino nitrogen and a phenolic oxygen, makes it a potential bidentate ligand capable of coordinating to a metal center. Transition metal complexes with aminophenol-based ligands have been successfully employed in a variety of catalytic applications, including homogeneous catalysis, small molecule activation, and oxidation reactions. researchgate.netresearcher.life For example, cobalt complexes with aminophenolate ligands have been studied for their spin crossover properties, and palladium complexes with pyridine-aminophenolate ligands have been used in catalytic C-H amination reactions. The electronic properties of the metal complex, and thus its catalytic activity, can be tuned by modifying the substituents on the aminophenol ligand backbone. The biphenyl group in this compound could offer additional steric bulk and electronic modulation compared to simpler aminophenol ligands, potentially leading to novel catalytic activities.
Development of Ligands for Metal Complexes in Catalysis
The compound this compound serves as a versatile precursor for the development of specialized ligands used in transition metal catalysis. Its molecular architecture, featuring both a primary amine (-CH₂NH₂) and a phenolic hydroxyl (-OH) group, allows it to function as an effective chelating agent. These functional groups can coordinate with a metal center to form stable complexes, which are of significant interest in the field of catalysis.
Aminophenol-based ligands have a substantial and growing impact on catalysis research, with applications in homogeneous catalysis and small molecule activation. derpharmachemica.com The utility of such ligands stems from the strong electronic coupling and mutual cooperation between the metal center and the coordinating ligand, which is essential for developing an effective catalyst. derpharmachemica.com The nitrogen and oxygen atoms of this compound can act as donor atoms, forming a bidentate ligand that coordinates to a metal ion. This chelation often results in the formation of a stable five or six-membered ring, enhancing the thermodynamic stability of the resulting metal complex.
Derivatives of this core structure are actively being developed to fine-tune the steric and electronic properties of the resulting catalysts. For example, related phenolic ligands with bulky substituents have been prepared for use in transition metal chemistry. nih.govresearchgate.net The synthesis of Schiff base ligands, by reacting the aminomethyl group with an aldehyde or ketone, is a common strategy to create more complex, often tetradentate, ligands. These Schiff base metal complexes have garnered significant interest due to their novel structural features and catalytic importance. rasayanjournal.co.in The biphenyl-like backbone of this compound provides a rigid scaffold that can influence the geometry and accessibility of the catalytic site on the metal center.
Mechanistic Aspects of Catalytic Performance
The catalytic performance of metal complexes derived from this compound is intrinsically linked to the mechanistic pathways they facilitate. While specific mechanisms are reaction-dependent, some general principles can be outlined based on related catalytic systems involving aminophenol ligands. The metal-ligand framework plays a crucial role in substrate activation, electron transfer, and product release.
In catalytic reduction reactions, such as the conversion of nitrophenols to aminophenols, the mechanism often involves several key steps. mdpi.com A plausible mechanism for a complex derived from this compound would likely begin with the adsorption of reactants onto the catalyst's surface. mdpi.com For instance, in a hydrogenation reaction, the metal center would activate hydrogen, forming metal-hydride species. The substrate would then coordinate to the metal center, where it would interact with the activated hydride to undergo reduction. mdpi.com
In oxidation reactions, such as the degradation of phenolic pollutants, the mechanism can involve either radical or non-radical pathways. mdpi.com The metal complex could activate an oxidant like peroxydisulfate to generate highly reactive species such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.com These radicals would then attack the substrate, leading to its degradation. Alternatively, a non-radical pathway might involve the formation of singlet oxygen (¹O₂) or direct electron transfer from the substrate to the oxidant, mediated by the catalyst. mdpi.com The electronic properties of the this compound ligand, modulated by the electron-donating phenol and amine groups, can influence the redox potential of the metal center, thereby affecting its ability to mediate these electron transfer processes.
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound as a ligand typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent (e.g., methanol, ethanol, acetonitrile) depends on the desired complex and the solubility of the reactants.
A general synthetic procedure involves dissolving stoichiometric amounts of this compound and the metal salt, such as Cu(CH₃COO)₂ or NiCl₂, in a solvent like methanol. The mixture is then stirred, often under reflux, for several hours to facilitate the complexation reaction. Upon cooling or solvent evaporation, the solid metal complex precipitates and can be isolated by filtration, washed, and dried.
The characterization of these newly synthesized complexes is crucial to confirm their structure and coordination. A suite of analytical and spectroscopic techniques is employed for this purpose. rasayanjournal.co.inresearchgate.net
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H and O-H bonds, as well as the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region, confirms the coordination of the ligand to the metal center. rasayanjournal.co.in
¹H NMR Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy can show a shift in the chemical shifts of the protons near the coordination sites upon complexation. nih.gov
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help elucidate the geometry of the coordination sphere.
Mass Spectrometry: Confirms the molecular weight of the complex. uni-muenchen.de
| Technique | Purpose in Characterization | Typical Observation for Complexation |
| Elemental Analysis | Determines the empirical formula and stoichiometry. | Experimental percentages of C, H, N match calculated values for the proposed formula. |
| FT-IR Spectroscopy | Identifies ligand binding sites. | Shifts in N-H and O-H stretching frequencies; appearance of M-N and M-O bands. |
| UV-Visible Spectroscopy | Investigates electronic transitions and coordination geometry. | Appearance of new d-d transition bands or charge-transfer bands compared to the free ligand. |
| Mass Spectrometry | Determines the molecular weight of the complex. | A peak corresponding to the molecular ion of the complex is observed. |
Spectroscopic and Magnetic Properties of Complexes
The spectroscopic and magnetic properties of metal complexes derived from this compound are governed by the electronic structure of the central metal ion and the nature of the coordination environment created by the ligand. These properties are often explained using Crystal Field Theory (CFT), which considers the electrostatic interactions between the metal d-orbitals and the ligand donor atoms. hawaii.edu
Spectroscopic Properties: The color of transition metal complexes is a result of electronic transitions between d-orbitals that have been split in energy by the ligand field. hawaii.edu When the complex absorbs light of a specific energy, an electron is promoted from a lower-energy d-orbital (e.g., t₂g in an octahedral field) to a higher-energy d-orbital (e.g., e₉ in an octahedral field). The color observed is the complement of the color of light absorbed. hawaii.edu The UV-Visible spectrum of a complex will show absorption bands corresponding to these d-d transitions, the energy of which provides the crystal field splitting parameter (Δ).
Magnetic Properties: The magnetic properties of a complex depend on the number of unpaired electrons in the metal's d-orbitals. iitk.ac.in
Paramagnetic complexes possess one or more unpaired electrons and are attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons. hawaii.edudalalinstitute.com
Diamagnetic complexes have no unpaired electrons; all electrons are paired, and they are weakly repelled by a magnetic field. hawaii.edudalalinstitute.com
The ligand field strength of this compound determines whether a high-spin or low-spin complex is formed for metal ions with d⁴ to d⁷ configurations in an octahedral geometry. bccampus.ca Magnetic susceptibility measurements can be used to calculate the effective magnetic moment (μ_eff), which indicates the number of unpaired electrons and helps distinguish between possible electronic configurations. iitk.ac.inresearchgate.net
| Metal Ion (Octahedral) | d-Electron Count | High-Spin Unpaired e⁻ | Low-Spin Unpaired e⁻ | Expected Magnetic Behavior |
| Ti³⁺ | d¹ | 1 | 1 | Paramagnetic |
| V³⁺ | d² | 2 | 2 | Paramagnetic |
| Cr³⁺ | d³ | 3 | 3 | Paramagnetic |
| Mn²⁺ / Fe³⁺ | d⁵ | 5 | 1 | Paramagnetic (High or Low Spin) |
| Fe²⁺ / Co³⁺ | d⁶ | 4 | 0 | Paramagnetic (High Spin) or Diamagnetic (Low Spin) |
| Ni²⁺ | d⁸ | 2 | 2 | Paramagnetic |
| Cu²⁺ | d⁹ | 1 | 1 | Paramagnetic |
| Zn²⁺ | d¹⁰ | 0 | 0 | Diamagnetic |
Binding Modes and Geometries in Coordination Compounds
The compound this compound possesses two primary donor sites: the nitrogen atom of the aminomethyl group and the oxygen atom of the deprotonated phenol group. This allows for several potential binding modes.
The most common binding mode is as a bidentate N,O-chelating ligand . In this mode, both the nitrogen and oxygen atoms coordinate to a single metal center, forming a stable six-membered chelate ring. This bidentate coordination is prevalent in the chemistry of aminophenol-based ligands. derpharmachemica.com
Other potential binding modes include:
Monodentate: The ligand could coordinate through either the nitrogen or the oxygen atom, although this is less common due to the stability offered by the chelate effect. A neutral ligand might coordinate in a monodentate fashion through an oxygen atom. mdpi.com
Bridging: The ligand could bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. This can lead to the formation of polynuclear complexes or coordination polymers.
The coordination geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For transition metal complexes with this compound, common geometries include:
Octahedral: A coordination number of six, often achieved with a 1:2 or 1:3 metal-to-ligand ratio (with the ligand acting bidentately) or by the inclusion of solvent molecules in the coordination sphere.
Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), typically with a 1:2 metal-to-ligand ratio.
Tetrahedral: A coordination number of four, which can occur with various metal ions, particularly when steric hindrance is a factor.
The specific geometry adopted influences the physical and chemical properties of the complex, including its catalytic activity, color, and magnetic behavior. hawaii.edu
Future Directions and Emerging Research Avenues
Integration with Advanced Synthetic Methodologies
The future synthesis of 4-[4-(Aminomethyl)phenyl]phenol and its derivatives is poised to move beyond traditional batch methods, embracing more sophisticated and efficient technologies. These advanced methodologies promise higher yields, improved purity, and greater scalability.
Flow Chemistry: Continuous-flow synthesis represents a significant leap forward from conventional batch processing. For the synthesis of phenol (B47542) derivatives, flow chemistry offers precise control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity. rsc.org The use of microreactors can drastically reduce reaction times and enhance safety, particularly when dealing with energetic or hazardous intermediates. acs.org For a multi-step synthesis that could lead to this compound, a continuous-flow approach could streamline the process, minimizing manual handling and purification steps between reactions. rsc.org
Catalytic Innovations: The development of novel catalytic systems is another key area. Research into transition-metal-free strategies, such as iodine-catalyzed C-H aminomethylation of phenols in aqueous media, presents a greener alternative to heavy metal catalysts. rsc.org This method could be adapted for the direct ortho-aminomethylation of a 4-phenylphenol (B51918) precursor. Furthermore, advancements in palladium, nickel, or copper catalysis continue to provide more efficient routes for constructing the biphenyl (B1667301) core through cross-coupling reactions or for introducing the phenol group via hydroxylation of aryl halides. organic-chemistry.org Vanadium-catalyzed ortho-aminomethylation of phenols also shows promise for creating similar structures with high selectivity.
Table 1: Comparison of Synthetic Methodologies for Phenol Derivatives
| Methodology | Advantages | Potential Application to this compound |
| Continuous-Flow Synthesis | Enhanced safety, precise process control, reduced reaction times, scalability. rsc.orgacs.org | Gram-scale synthesis with improved yield and safety. acs.org |
| Iodine-Catalyzed Aminomethylation | Transition-metal-free, use of aqueous media, tolerance of sensitive functional groups. rsc.org | Greener synthesis of the aminomethylated phenol moiety. |
| Advanced Metal Catalysis (Pd, Ni, Cu) | High efficiency in C-C and C-O bond formation, broad substrate scope. organic-chemistry.org | Efficient construction of the 4-phenylphenol backbone. |
Multidisciplinary Research Approaches
The distinct chemical functionalities of this compound make it a versatile platform for multidisciplinary research, bridging chemistry with materials science, biology, and medicine.
Materials Science: The rigid biphenyl structure combined with the reactive phenol and amine groups makes this compound an excellent candidate for developing novel polymers and materials. As an intermediate, it could be used in the synthesis of high-performance polymers like polycarbonates or epoxy resins, potentially enhancing their thermal stability and mechanical properties. wikipedia.org Its structure is analogous to compounds used in creating liquid crystals and other advanced materials.
Medicinal Chemistry and Chemical Biology: Phenolic compounds are known for their wide range of biological activities. Derivatives of 4-aminophenol (B1666318) have been explored for their antimicrobial and antidiabetic properties. mdpi.comnih.gov Similarly, research into aminomethylated phenols has revealed their potential as anti-inflammatory agents and their interaction with biological targets. researchgate.net Future work could involve synthesizing a library of derivatives based on the this compound scaffold to screen for various biological activities, including as anticancer agents, by exploring their interactions with targets like DNA or specific enzymes. mdpi.comnih.gov
Computational Design for Novel Functions
In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules before their synthesis.
Molecular Modeling and Docking: Computational tools can be employed to predict the binding affinity of this compound derivatives to various biological targets. For instance, molecular docking simulations can help identify potential protein targets and guide the design of more potent and selective inhibitors, as has been done for other phenolic compounds targeting enzymes like cyclooxygenases. nih.govrsc.org This approach saves significant time and resources in the drug discovery process.
Predictive Chemistry: The physicochemical properties of new derivatives, such as solubility, stability, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), can be calculated using computational models. rsc.org This allows for the in silico screening of large virtual libraries of compounds derived from this compound to prioritize candidates with desirable drug-like properties for synthesis and experimental testing.
Table 2: Application of Computational Methods in Phenolic Compound Research
| Computational Technique | Purpose | Relevance to this compound |
| Molecular Docking | Predicts binding modes and affinities to biological targets. nih.gov | Design of derivatives as potential enzyme inhibitors or receptor modulators. |
| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior and stability of ligand-receptor complexes. nih.gov | Elucidating the mechanism of action at the molecular level. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Building models to predict the activity of new derivatives. |
| ADME/Tox Prediction | Assesses drug-likeness and potential toxicity. rsc.org | Early-stage filtering of candidates to reduce late-stage failures. |
Sustainable and Green Chemistry Aspects
The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce environmental impact and improve process efficiency. mdpi.com The future development of this compound will likely be heavily influenced by these principles.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. contractpharma.com Biocatalysis can be explored for various steps in the synthesis of this compound, such as the selective hydroxylation of the biphenyl core or the enantioselective synthesis of chiral derivatives. mdpi.comnih.gov Enzymes operate under mild conditions, typically in water, reducing the need for harsh reagents and organic solvents. contractpharma.commdpi.com
Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. wiley.comjddhs.com For instance, Suzuki-Miyaura cross-coupling reactions to form the biphenyl core can be performed in water using specially designed catalysts. researchgate.net The development of synthetic routes that utilize greener solvents and reagents will be a critical aspect of the sustainable production of this compound.
Atom Economy and Waste Reduction: Future synthetic strategies will be evaluated based on their atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. epa.gov Methodologies like catalytic C-H activation and functionalization are inherently more atom-economical as they avoid the need for pre-functionalized substrates, thereby reducing waste. mdpi.com The integration of these principles will be crucial for the environmentally responsible production of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
